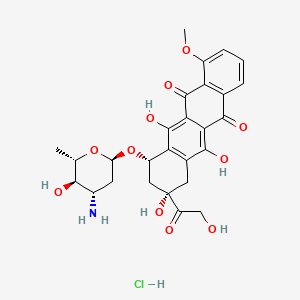

Epirubicin hydrochloride

Overview

Description

Epirubicin hydrochloride is an anthracycline drug used primarily in chemotherapy. It is a derivative of doxorubicin and is known for its efficacy in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . This compound works by intercalating DNA strands, thereby inhibiting DNA and RNA synthesis, and inducing cell death through the generation of free radicals .

Scientific Research Applications

Epirubicin hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the intercalation of DNA and the generation of free radicals.

Biology: Employed in research to understand the mechanisms of DNA damage and repair.

Medicine: Widely used in clinical research for the treatment of various cancers.

Mechanism of Action

Target of Action

Epirubicin hydrochloride, an anthracycline topoisomerase II inhibitor , primarily targets DNA and topoisomerase II . The compound exerts its antitumor effects by interfering with the synthesis and function of DNA .

Mode of Action

Epirubicin forms complexes with DNA by intercalation between base pairs . It inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This interaction with its targets results in the inhibition of DNA, RNA, and protein synthesis .

Biochemical Pathways

Epirubicin’s interaction with DNA and topoisomerase II affects several biochemical pathways. It triggers DNA cleavage by topoisomerase II, leading to cell death . Epirubicin also generates cytotoxic free radicals , causing cell and DNA damage. The compound’s ability to bind to nucleic acids results in the inhibition of DNA and RNA synthesis .

Pharmacokinetics

Epirubicin has a high and variable volume of distribution, indicating extensive distribution into the tissue . It undergoes extensive metabolism via hepatic glucuronidation and oxidation . The compound is excreted through both biliary and renal routes . The pharmacokinetics of epirubicin appear to be linear for doses in the range of 40 – 150 mg/m2 .

Result of Action

The result of Epirubicin’s action is the slowing or stopping of the growth of cancer cells and other rapidly dividing cells . Its cytotoxic effects are due to its interference with DNA, RNA, and protein synthesis, as well as the generation of cytotoxic free radicals .

Action Environment

The action, efficacy, and stability of Epirubicin can be influenced by various environmental factors. For instance, the compound’s plasma clearance is reduced in patients with elevated AST levels and normal bilirubin, and in patients with elevated AST and bilirubin levels . Furthermore, plasma clearance of epirubicin in elderly female patients is reduced compared to younger female patients .

Safety and Hazards

Epirubicin hydrochloride may cause severe or life-threatening hematological reactions. It can cause severe local tissue necrosis associated with extravasation during administration . It may also cause myocardial toxicity, potentially fatal congestive heart failure, and secondary acute myelogenous leukemia . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .

Biochemical Analysis

Biochemical Properties

Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, this compound forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .

Metabolic Pathways

This compound is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .

Transport and Distribution

Following intravenous administration, this compound is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .

Subcellular Localization

This compound, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epirubicin hydrochloride is synthesized through a semi-synthetic approach. The process involves the modification of doxorubicin, where the hydroxyl group at the 4’ carbon of the sugar moiety is epimerized . The preparation method for this compound for injection involves preparing an aqueous solution of this compound, adjusting the pH to 3.2-4.5 using an acid pH regulator, and heating the solution at 40-80°C for 30-120 minutes .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis and purification processes. The aqueous solution of this compound is degermed, filtered, filled into vials, and freeze-dried to obtain the final product . The quality of the product is ensured by maintaining impurity levels below specified limits.

Chemical Reactions Analysis

Types of Reactions

Epirubicin hydrochloride undergoes various chemical reactions, including:

Oxidation: Epirubicin can be oxidized to form epirubicinol, a less active metabolite.

Reduction: The quinone moiety in epirubicin can be reduced, affecting its cytotoxic activity.

Substitution: Epirubicin can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from the reactions of this compound include epirubicinol and other degradation products that result from oxidation and reduction reactions .

Comparison with Similar Compounds

Epirubicin hydrochloride is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . it has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar moiety, which accounts for its faster elimination and reduced toxicity compared to doxorubicin . This unique feature makes this compound a preferred choice in certain chemotherapy regimens .

List of Similar Compounds

- Doxorubicin

- Daunorubicin

- Idarubicin

- Mitoxantrone

This compound stands out due to its favorable pharmacokinetic profile and reduced cardiotoxicity compared to other anthracyclines .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Epirubicin hydrochloride involves the modification of the natural product daunorubicin. The process includes the conversion of daunorubicin to doxorubicin, which is further modified to produce epirubicin. Epirubicin is then converted to its hydrochloride salt form.", "Starting Materials": [ "L-rhamnose", "3-amino-2,3,6-trideoxyhexose", "3,4-dihydroxybenzaldehyde", "methylglyoxal", "sodium borohydride", "acetic acid", "hydrochloric acid", "daunorubicin", "doxorubicin" ], "Reaction": [ "Step 1: Synthesis of doxorubicin by reacting daunorubicin with 3-amino-2,3,6-trideoxyhexose and 3,4-dihydroxybenzaldehyde in the presence of sodium borohydride.", "Step 2: The doxorubicin is then converted to epirubicin by reacting it with methylglyoxal in the presence of acetic acid.", "Step 3: Epirubicin is then converted to its hydrochloride salt form by reacting it with hydrochloric acid." ] } | |

CAS No. |

56390-09-1 |

Molecular Formula |

C27H30ClNO11 |

Molecular Weight |

580.0 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |

InChI Key |

MWWSFMDVAYGXBV-DPZLWMTJSA-N |

Isomeric SMILES |

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Appearance |

red solid powder |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) |

| 56390-09-1 25316-40-9 |

|

physical_description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

56420-45-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

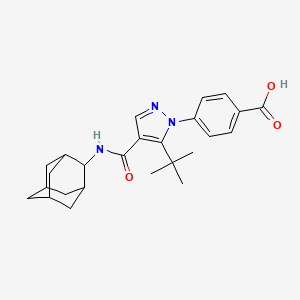

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)